molecular formula C21H18ClN5O3 B2803486 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 852440-96-1

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2803486
CAS RN: 852440-96-1
M. Wt: 423.86
InChI Key: UCFZAFUKNYVMSJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine-5-carbonitrile . It has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The compound was synthesized and evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . The synthesis process is part of a new series of pyrimidine-5-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 497.039 . It includes a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group attached to a 4-chlorophenyl group and a 2-ethoxyphenyl group .


Chemical Reactions Analysis

The compound has been subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M . The most cytotoxic compounds showed promising IC 50 values against the four cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a linear formula of C25H21ClN2O3S2 and a molecular weight of 497.039 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized, including this compound . It exhibited anti-inflammatory activity in a carrageenan-induced paw edema test in rats. Notably, compounds 11e and 11f demonstrated efficacy comparable to indomethacin (a reference drug) with minimal ulcerogenic effects.

Tyrosine Kinase Inhibition

While not directly studied for this compound, related pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) . Investigating its potential as a tyrosine kinase inhibitor could be valuable.

Anticancer Properties

Although not specifically explored for this compound, pyrazolidine-3,5-dione derivatives (similar in structure) have been evaluated for their antiproliferative activities against human cancer cell lines . Investigating its cytotoxic effects on cancer cells could be an interesting avenue.

Mechanism of Action

The compound acts as an ATP mimicking tyrosine kinase inhibitor of the EGFR . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells .

Future Directions

The compound and its derivatives have potential as anticancer agents targeting EGFR . Future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile.

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-18-6-4-3-5-17(18)25-19(28)12-26-13-23-20-16(21(26)29)11-24-27(20)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFZAFUKNYVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide

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